Tribromo(phenylethynyl)germane

Description

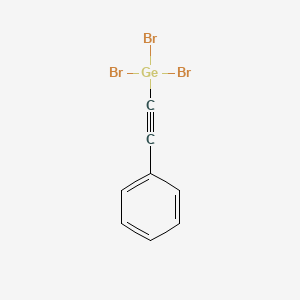

Tribromo(phenylethynyl)germane is an organogermanium compound featuring a germanium center bonded to three bromine atoms and a phenylethynyl group (C₆H₅–C≡C–). The phenylethynyl moiety introduces rigidity and conjugation, while the bromine substituents enhance electrophilicity and reactivity in substitution or cross-coupling reactions. Applications likely span organic synthesis, materials science, and catalysis, leveraging its unique electronic and steric profile.

Properties

CAS No. |

91152-63-5 |

|---|---|

Molecular Formula |

C8H5Br3Ge |

Molecular Weight |

413.47 g/mol |

IUPAC Name |

tribromo(2-phenylethynyl)germane |

InChI |

InChI=1S/C8H5Br3Ge/c9-12(10,11)7-6-8-4-2-1-3-5-8/h1-5H |

InChI Key |

AQYGJUKLFRVXFB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C#C[Ge](Br)(Br)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Tribromo(phenylethynyl)germane can be synthesized through a series of chemical reactions involving the introduction of bromine atoms and the phenylethynyl group to a germanium precursor. One common method involves the reaction of phenylethynylgermanium trichloride with bromine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to ensure the selective introduction of bromine atoms.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

Tribromo(phenylethynyl)germane undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form germanium oxides.

Reduction: Reduction reactions can convert the bromine atoms to hydrogen or other substituents.

Substitution: The bromine atoms can be substituted with other functional groups such as alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often involve nucleophiles such as Grignard reagents or organolithium compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield germanium dioxide, while substitution reactions can produce a variety of organogermanium compounds with different functional groups.

Scientific Research Applications

Tribromo(phenylethynyl)germane has several applications in scientific research:

Chemistry: It is used as a precursor for the synthesis of other organogermanium compounds and as a reagent in organic synthesis.

Biology: The compound’s potential biological activity is being explored for applications in medicinal chemistry.

Medicine: Research is ongoing to investigate its potential as an anticancer agent due to its unique chemical structure.

Industry: It is used in the development of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which tribromo(phenylethynyl)germane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phenylethynyl group can interact with aromatic residues in proteins, while the bromine atoms may participate in halogen bonding. These interactions can modulate the activity of target proteins and pathways, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, electronic, and functional differences between Tribromo(phenylethynyl)germane and analogous organogermanium/halogenated compounds:

Key Comparative Insights:

Substituent Effects :

- Bromine vs. Chlorine : Bromine’s larger atomic radius and polarizability enhance leaving-group ability in substitution reactions compared to chlorine in Triphenylgermanium Chloride and Phenyltrichlorogermane . This makes this compound more reactive in nucleophilic displacements.

- Phenylethynyl vs. Fluorenyl/Phenyl : The linear, conjugated phenylethynyl group improves electronic communication in materials, whereas the bulky fluorenyl group in Tribromo(9H-fluoren-9-yl)germane favors steric stabilization in polymers.

Reactivity in Cross-Coupling: Triethyl(phenylethynyl)germane demonstrates high efficiency in Pd/Cu-catalyzed Sonogashira reactions (93% yield) . This compound’s bromine substituents may further enhance oxidative addition in palladium-catalyzed processes, though its stability under reaction conditions requires validation.

Applications :

- Materials Science : Tribromo(9H-fluoren-9-yl)germane’s extended aromatic system enables applications in optoelectronics , whereas this compound’s ethynyl group could facilitate conductive polymer synthesis.

- Biological Activity : Triphenylgermanium Chloride exhibits cytotoxicity against tumor cells , but brominated analogs like this compound remain unexplored in biological contexts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.